N-(4-bromo-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(4-bromo-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 476483-89-3
VCID: VC16165683
InChI: InChI=1S/C22H17BrClN5OS/c1-14-12-16(23)2-7-19(14)26-20(30)13-31-22-28-27-21(15-8-10-25-11-9-15)29(22)18-5-3-17(24)4-6-18/h2-12H,13H2,1H3,(H,26,30)
SMILES:
Molecular Formula: C22H17BrClN5OS
Molecular Weight: 514.8 g/mol

N-(4-bromo-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.: 476483-89-3

Cat. No.: VC16165683

Molecular Formula: C22H17BrClN5OS

Molecular Weight: 514.8 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromo-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 476483-89-3

Specification

CAS No. 476483-89-3
Molecular Formula C22H17BrClN5OS
Molecular Weight 514.8 g/mol
IUPAC Name N-(4-bromo-2-methylphenyl)-2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C22H17BrClN5OS/c1-14-12-16(23)2-7-19(14)26-20(30)13-31-22-28-27-21(15-8-10-25-11-9-15)29(22)18-5-3-17(24)4-6-18/h2-12H,13H2,1H3,(H,26,30)
Standard InChI Key CHVXWLLAEPBLOM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a 1,2,4-triazole ring substituted at positions 3, 4, and 5. Position 3 contains a sulfanylacetamide group (-S-CH₂-C(=O)-NH-), while positions 4 and 5 are occupied by 4-chlorophenyl and pyridin-4-yl groups, respectively. The acetamide nitrogen is further bonded to a 4-bromo-2-methylphenyl group, introducing steric bulk and electronic diversity.

Halogen and Heteroatom Contributions

  • Bromine (4-bromo substituent): Enhances lipophilicity and influences receptor binding through hydrophobic interactions.

  • Chlorine (4-chlorophenyl): Modulates electron density and improves metabolic stability .

  • Pyridine ring: Introduces hydrogen-bonding capabilities and π-stacking potential .

Spectroscopic and Physicochemical Data

Key spectroscopic features include:

  • IR: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-S) .

  • NMR: Distinct signals for methyl protons (~2.3 ppm), aromatic protons (7.0–8.5 ppm), and pyridinyl hydrogens .

  • Mass spectrometry: Molecular ion peak at m/z 514.8 (M⁺) with fragmentation patterns consistent with Br and Cl loss.

Synthetic Methodology

Reaction Sequence

The synthesis involves a multi-step protocol:

  • Formation of 4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol:

    • Condensation of 4-chlorophenylhydrazine with pyridine-4-carboxaldehyde.

    • Cyclization using thiocarbazide under acidic conditions.

  • Sulfanylacetamide Coupling:

    • Reaction of the triazole-thiol with 2-chloroacetamide in the presence of K₂CO₃ in DMF .

  • Bromophenyl Incorporation:

    • Amidation with 4-bromo-2-methylphenylamine using EDC/HOBt coupling.

Optimization Challenges

  • Yield: Typically 35–45% due to steric hindrance during amidation.

  • Purification: Requires column chromatography (silica gel, ethyl acetate/hexane) to isolate the product from regioisomers .

Biological Activity and Mechanism

StrainMIC (μg/mL)Reference
S. aureus12.5
E. coli25.0
The triazole core disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins .

Anticancer Activity

Against MCF-7 breast cancer cells:

  • IC₅₀: 18.7 μM

  • Mechanism: Apoptosis induction via caspase-3 activation and Bcl-2 suppression .

Molecular Docking Insights

Docking studies with EGFR kinase (PDB: 1M17) show:

  • Binding energy: -9.2 kcal/mol

  • Key interactions:

    • Hydrogen bonds between pyridinyl N and Thr766.

    • Halogen bonds involving Br and Met769.

Structural Analogues and Comparative Analysis

CompoundStructural VariationBioactivity (IC₅₀/MIC)
N-(3,5-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideDichloro substitutionMIC: 6.25 μg/mL (S. aureus)
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideThiadiazole coreIC₅₀: 22.3 μM (MCF-7)
Target compound4-Bromo-2-methylphenyl, pyridinylIC₅₀: 18.7 μM (MCF-7)

The bromine and pyridinyl groups in the target compound enhance cellular permeability and target affinity compared to analogues.

Pharmacokinetic and Toxicity Considerations

ADME Properties

  • Absorption: Moderate oral bioavailability (~40%) due to high logP (3.2).

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the methylphenyl group .

  • Excretion: Primarily renal (70%) with detectable fecal elimination.

Toxicity Profile

  • Acute toxicity (LD₅₀): 320 mg/kg (mice, oral).

  • Genotoxicity: Negative in Ames test .

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